REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[CH:4][CH:3]=1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([Te:21]([C:23]2[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=2)=O)=[CH:17][CH:16]=1>C(Cl)(Cl)Cl>[CH3:30][O:29][C:26]1[CH:25]=[CH:24][C:23]([Te:21][C:18]2[CH:19]=[CH:20][C:15]([O:14][CH3:13])=[CH:16][CH:17]=2)=[CH:28][CH:27]=1.[CH:8]1[CH:7]=[C:6]2[C:11]([C:2]([CH:3]=[CH:4][C:5]2=[O:12])=[O:1])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C2=CC=CC=C12)O
|
Name
|
|
Quantity
|
196 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated by evaporation of the solvent under reduced pressure and p.l.c
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)[Te]C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 mg | |
YIELD: PERCENTYIELD | 56% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=O)C=CC(=O)C2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 mg | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[CH:4][CH:3]=1.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([Te:21]([C:23]2[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=2)=O)=[CH:17][CH:16]=1>C(Cl)(Cl)Cl>[CH3:30][O:29][C:26]1[CH:25]=[CH:24][C:23]([Te:21][C:18]2[CH:19]=[CH:20][C:15]([O:14][CH3:13])=[CH:16][CH:17]=2)=[CH:28][CH:27]=1.[CH:8]1[CH:7]=[C:6]2[C:11]([C:2]([CH:3]=[CH:4][C:5]2=[O:12])=[O:1])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C2=CC=CC=C12)O
|
Name
|
|
Quantity
|
196 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated by evaporation of the solvent under reduced pressure and p.l.c
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)[Te]C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 mg | |
YIELD: PERCENTYIELD | 56% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=O)C=CC(=O)C2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 mg | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |